N-(4-bromophenyl)-5-methylfuran-2-carboxamide is a chemical compound notable for its potential applications in medicinal chemistry, particularly in the development of antibacterial agents. This compound features a furan ring substituted with a carboxamide group and a bromophenyl moiety, which enhances its biological activity. The molecular formula of N-(4-bromophenyl)-5-methylfuran-2-carboxamide is , and it has a molecular weight of 280.12 g/mol .
N-(4-bromophenyl)-5-methylfuran-2-carboxamide belongs to the class of organic compounds known as carboxamides. It is characterized by the presence of both aromatic and heterocyclic components, which contribute to its chemical reactivity and biological properties. The presence of the bromine atom enhances its electrophilic character, making it suitable for further chemical modifications .
The synthesis of N-(4-bromophenyl)-5-methylfuran-2-carboxamide typically involves the following steps:
The reaction conditions are crucial for optimizing yield and purity. Typically, the reaction is carried out under an inert atmosphere to prevent moisture interference, and purification is achieved via flash column chromatography .
N-(4-bromophenyl)-5-methylfuran-2-carboxamide contains several key structural features:
The compound's structure can be represented using various notations:
N-(4-bromophenyl)-5-methylfuran-2-carboxamide can participate in several types of chemical reactions:
In substitution reactions, common reagents include nucleophiles such as amines or thiols, while Suzuki-Miyaura coupling typically employs palladium catalysts along with bases like potassium carbonate.
The mechanism by which N-(4-bromophenyl)-5-methylfuran-2-carboxamide exerts its biological effects involves interaction with bacterial metabolic pathways. The compound has demonstrated antibacterial activity against drug-resistant strains such as Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus (MRSA). It interferes with essential cellular processes, disrupting protein synthesis and metabolic functions critical for bacterial survival .
Relevant data includes melting point, boiling point, and spectral data (such as infrared spectroscopy) confirming functional groups present .
N-(4-bromophenyl)-5-methylfuran-2-carboxamide has potential applications in various scientific fields:
This compound represents an important area of research due to its unique structure and promising biological activities, making it a candidate for further exploration in drug development .
N-(4-Bromophenyl)-5-methylfuran-2-carboxamide (CAS: 540755-09-7) exemplifies the strategic integration of halogenated aryl groups with heterocyclic carboxamide scaffolds in medicinal chemistry. Its molecular architecture combines a 5-methylfuran ring linked via a carboxamide bond to a 4-bromophenyl moiety, yielding the formula C₁₂H₁₀BrNO₂ (MW: 280.12 g/mol) [1] [6]. Canonical SMILES notation (CC1=CC=C(O1)C(=O)NC2=CC=C(Br)C=C2) precisely encodes this structure, highlighting the bromine atom's para-position and the methyl group's placement on the furan ring [1]. This compound belongs to a growing class of small molecules designed to circumvent established resistance mechanisms in priority pathogens identified by the World Health Organization (WHO), including carbapenem-resistant Acinetobacter baumannii (CRAB) and Klebsiella pneumoniae (CRKP) [2] [5]. The global health burden imposed by these pathogens is staggering, with projections indicating antimicrobial resistance (AMR) could cause one death every three seconds by 2050, translating to economic losses exceeding $100 trillion [2] [3]. This review examines the structural significance, antibacterial potential, and mechanistic challenges associated with this bromophenyl furan carboxamide.
Table 1: Key Structural and Physicochemical Properties of N-(4-Bromophenyl)-5-methylfuran-2-carboxamide
Property | Value/Descriptor |
---|---|
CAS Registry Number | 540755-09-7 |
Systematic IUPAC Name | N-(4-bromophenyl)-5-methylfuran-2-carboxamide |
Molecular Formula | C₁₂H₁₀BrNO₂ |
Molecular Weight | 280.12 g/mol |
Canonical SMILES | CC1=CC=C(O1)C(=O)NC2=CC=C(Br)C=C2 |
InChI Key | NSNASDKECFKIHQ-UHFFFAOYSA-N |
XLogP3 (Estimated) | ~3.0 (Moderate lipophilicity) |
Key Structural Motifs | 5-Methylfuran-2-carboxamide, para-bromoanilide |
The compound's design leverages two pharmacophoric elements critical for bioactivity: the 5-methylfuran heterocycle and the halogenated aryl domain. The methyl group at the furan 5-position enhances electron density and introduces steric bulk, potentially improving target engagement and modulating physicochemical properties like lipophilicity (contributing to an estimated XLogP3 ~3.0) crucial for membrane penetration [1] [8]. The amide linker (-CO-NH-) provides conformational rigidity and facilitates essential hydrogen-bonding interactions with biological targets, as demonstrated in molecular docking studies with New Delhi metallo-β-lactamase-1 (NDM-1) [3]. The para-bromine atom on the anilide ring serves multiple roles: it acts as a strong sigma-hole donor enabling halogen bonding with protein targets like His250 in NDM-1, enhances compound stability by reducing oxidative metabolism, and provides a versatile synthetic handle for further derivatization via cross-coupling reactions such as Suzuki-Miyaura [2] [3] [4]. Synthesis typically involves coupling commercially available 5-methylfuran-2-carbonyl chloride with 4-bromoaniline under mild conditions (dichloromethane, triethylamine base, room temperature), achieving excellent yields (>90%) [2] [3]. This efficient synthesis facilitates rapid exploration of structure-activity relationships (SAR).
Table 2: Synthesis and Derivative Formation via Core Functionalization
Synthetic Route | Reagents/Conditions | Yield (%) | Primary Application |
---|---|---|---|
Core Synthesis | 5-Methylfuran-2-carbonyl chloride + 4-Bromoaniline, Et₃N, DCM, RT | >90% | Base compound for biological screening |
Suzuki-Miyaura Cross-Coupling | Compound 3 + Aryl boronic acids, Pd(PPh₃)₄, K₃PO₄ | 32-83% | Generation of analogues (5a-i) for SAR |
Halogen substitution, particularly bromine at the para-position of the anilide ring, is pivotal for antibacterial efficacy against multidrug-resistant (MDR) Gram-negative bacteria. Bromine's larger atomic radius compared to chlorine or fluorine enhances hydrophobic interactions and halogen bonding strength within enzyme active sites [4]. This is exemplified by the potent activity of N-(4-bromophenyl)-5-methylfuran-2-carboxamide against extensively drug-resistant (XDR) pathogens. Biological evaluations reveal compelling data: the compound exhibits a minimum inhibitory concentration (MIC) of 6.25 µg/mL against CRAB, CREC, and CRKP strains, and 12.5 µg/mL against MRSA [2] [3]. Its bactericidal activity is confirmed by minimum bactericidal concentration (MBC) values of 12.5 µg/mL for Gram-negative pathogens and 25 µg/mL for MRSA. Crucially, at 50 µg/well, it generates an 18 ± 1 mm zone of inhibition against CRAB, significantly outperforming meropenem (4 mm) against the same resistant strain [2] [3]. SAR studies highlight the bromine atom's critical role: derivatives lacking this halogen or featuring alternative substituents show markedly reduced or absent activity. For instance, Suzuki-Miyaura cross-coupled analogues (e.g., 5a-i) generally exhibit diminished potency, with most showing no inhibition zones against CRAB, CREC, CRKP, or MRSA at concentrations ≤50 mg/well [3]. The notable exception, compound 5c, displayed only marginal activity (6 ± 3 mm against CRAB at 50 mg/well), underscoring the unique advantage conferred by the unmodified bromophenyl moiety [3]. This positions the bromine not merely as a synthetic handle but as an essential pharmacophore enhancing target affinity and overcoming efflux mechanisms prevalent in Gram-negative pathogens.
Table 3: Comparative Antibacterial Activity of N-(4-Bromophenyl)-5-methylfuran-2-carboxamide Against Priority Pathogens
Pathogen (Resistance Profile) | Zone of Inhibition at 50 mg/well (mm) | MIC (µg/mL) | MBC (µg/mL) | Reference Antibiotic (Zone/MIC) |
---|---|---|---|---|
CRAB (Carbapenem-resistant A. baumannii) | 18 ± 1 | 6.25 | 12.5 | Meropenem (4 mm) |
CREC (Carbapenem-resistant E. cloacae) | 10 ± 2 | 6.25 | 12.5 | Meropenem (4 mm) |
CRKP (Carbapenem-resistant K. pneumoniae) | 8 ± 1 | 6.25 | 12.5 | Meropenem (4 mm) |
MRSA (Methicillin-resistant S. aureus) | 11 ± 2 | 12.5 | 25.0 | Meropenem (4 mm) |
Gram-negative pathogens pose formidable challenges due to their intrinsic and acquired resistance mechanisms. These include: 1) Impermeable outer membranes restricting compound influx (e.g., porin loss/modification in K. pneumoniae [5]); 2) Powerful efflux pumps (e.g., Resistance Nodulation Division (RND) systems in A. baumannii and E. cloacae actively expelling diverse antibiotics [2] [5]); and 3) Enzymatic drug inactivation (e.g., metallo-β-lactamases like NDM-1 hydrolyzing carbapenems and other β-lactams [3] [5]). N-(4-Bromophenyl)-5-methylfuran-2-carboxamide demonstrates potential to circumvent some barriers. Molecular docking and molecular dynamics (MD) simulations reveal its ability to bind the active site of NDM-1 in A. baumannii [3]. Key interactions involve:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5